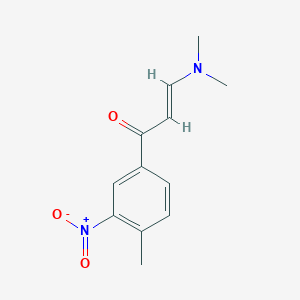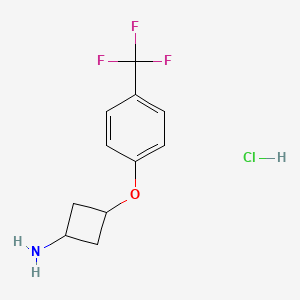
trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclobutane ring with a trifluoromethyl group and an amine group, which contribute to its distinctive properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride typically involves multiple steps, starting with the preparation of the cyclobutane ring and subsequent functionalization with the trifluoromethyl and amine groups. One common synthetic route includes the following steps:
Cyclobutane Formation: : The cyclobutane ring can be synthesized through a Diels-Alder reaction, where a conjugated diene reacts with a dienophile under controlled conditions.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, often requiring a catalyst to facilitate the reaction.
Phenoxy Group Addition: : The phenoxy group can be added through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.
Amination: : The amine group is introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Hydrochloride Formation: : Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of This compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to convert functional groups, such as converting the amine group to an amide.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the phenoxy group.
Addition: : Electrophilic addition reactions can take place, especially at the double bonds in the cyclobutane ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be employed.
Addition: : Electrophiles such as bromine (Br₂) or hydrogen chloride (HCl) can be used.
Major Products Formed
Oxidation: : Formation of oxo derivatives, such as ketones or aldehydes.
Reduction: : Formation of amides or alcohols.
Substitution: : Formation of substituted phenols or ethers.
Addition: : Formation of halogenated or hydrochlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding assays.
Medicine: : It has potential therapeutic applications, such as in the treatment of diseases where its unique structure and reactivity can be leveraged.
Industry: : The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The amine group can interact with various biological targets, such as enzymes or receptors, leading to modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride: can be compared with other similar compounds, such as:
trans-3,5-Bis(trifluoromethyl)cinnamic acid: : This compound also contains a trifluoromethyl group but differs in its structure and reactivity.
trans-Cinnamic acid: : A simpler analog without the trifluoromethyl group, used in various organic synthesis applications.
The uniqueness of This compound lies in its combination of the trifluoromethyl group and the cyclobutane ring, which provides distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)7-1-3-9(4-2-7)16-10-5-8(15)6-10;/h1-4,8,10H,5-6,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBFCSSQODQQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=CC=C(C=C2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2990379.png)
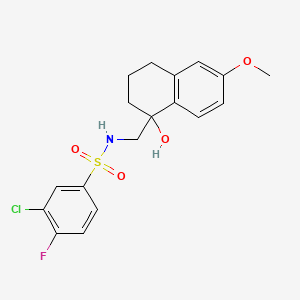
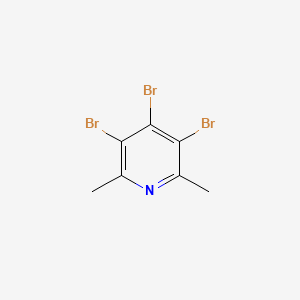
![7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride](/img/structure/B2990384.png)
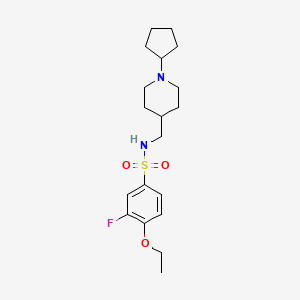
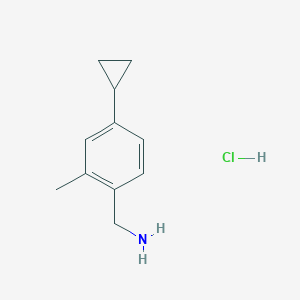
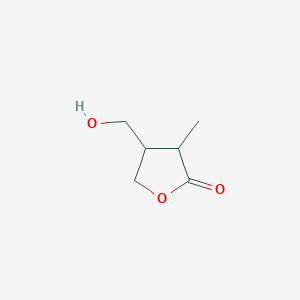
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2990390.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4,5-dichloro-1-methylpyrrole-2-carboxamide;hydrochloride](/img/structure/B2990394.png)
![N-(1-Propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2990398.png)
![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2990399.png)
![2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2990400.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2990401.png)
